molecular formula C8H15ClN2O B2579485 [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2305252-01-9

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride

Cat. No.: B2579485
CAS No.: 2305252-01-9
M. Wt: 190.67
InChI Key: OSWQYSBLNGDOQA-UHFFFAOYSA-N
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Description

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a tert-butyl group at position 5 and a methanamine (CH₂NH₂) moiety at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in medicinal chemistry and as a building block in drug discovery . The tert-butyl group confers steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

(5-tert-butyl-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-6(4-9)10-5-11-7;/h5H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWQYSBLNGDOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the electrophilic cyclization of allylic amides, which can be enhanced by Brønsted acid and tetrabutylammonium chloride . Another approach involves the palladium-catalyzed cyclization of acid chlorides and propargylamines in the presence of triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds. These products can have significant biological and chemical properties, making them valuable in research and industry .

Scientific Research Applications

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride with structurally related oxazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Purity CAS Number Key Features Reference ID
This compound 5-t-Butyl, 4-methanamine ~C₈H₁₅ClN₂O ~193.67* N/A N/A High lipophilicity, steric bulk -
[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine HCl 5-Isopropyl, 4-methanamine C₆H₁₀ClN 131.61 N/A EN300-6482279 Smaller substituent, lower MW
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine 3,4-Dimethoxyphenyl, 3-methanamine C₁₀H₉NO₃ 191.19 95% 116350-38-0 Aromatic, electron-donating groups
(2-(4-Methoxyphenyl)oxazol-4-yl)methanamine HCl 4-Methoxyphenyl, 4-methanamine N/A N/A 95% 1211595-78-6 Planar aromatic system, moderate polarity

*Calculated molecular weight based on substituent contributions.

Structural and Functional Insights:

  • Physicochemical Properties: The hydrochloride salt form improves aqueous solubility across all analogs, critical for bioavailability in drug development .

Biological Activity

[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride (CAS No. 2305252-01-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H12ClN3O
  • Molecular Weight : 195.65 g/mol
  • Structure : The compound features an oxazole ring substituted with a tert-butyl group and an amine functional group, which is crucial for its biological activity.

Research indicates that compounds containing oxazole rings often exhibit various biological activities, including:

  • Antimicrobial Activity : Similar derivatives have shown effectiveness against drug-resistant bacteria, suggesting that this compound may possess similar properties.
  • Antiproliferative Effects : Oxazole derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly in breast and melanoma cancers. The structural features of this compound may contribute to its efficacy in this area.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibited in vitro activity against several strains of bacteria.
AntiproliferativePotential inhibition of cancer cell lines; further studies needed.
Selective Kinase InhibitionRelated compounds show potential as kinase inhibitors.

Antimicrobial Studies

A study investigated the antimicrobial properties of oxazole derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound may be effective against resistant strains due to its unique structure.

Anticancer Properties

In vitro assays demonstrated that oxazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MEL-8 (melanoma). Flow cytometry analyses indicated that these compounds activate apoptotic pathways, possibly through the upregulation of p53 and caspase-3 cleavage, leading to programmed cell death.

Research Findings

Recent studies have identified the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : Preliminary data suggest IC50 values in the micromolar range against various cancer cell lines.
  • Mechanistic Insights : Molecular docking studies indicate strong interactions between the compound and target proteins involved in cancer progression.
  • Potential Applications : The compound shows promise for development as a therapeutic agent in oncology and infectious diseases.

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